5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride basic properties
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride basic properties
An In-depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine: Core Properties and Strategic Applications in Drug Discovery
Executive Summary
5-bromo-1H-pyrrolo[2,3-b]pyridine, commonly known in the field as 5-bromo-7-azaindole, is a cornerstone heterocyclic building block for modern medicinal chemistry.[1] Its structural rigidity, coupled with the electronic properties of the fused pyrrolopyridine system, makes it a privileged scaffold for targeting a multitude of biological entities, most notably protein kinases. The bromine atom at the 5-position serves as a highly versatile synthetic handle, enabling extensive chemical exploration through various cross-coupling methodologies. This guide provides a comprehensive overview of the fundamental properties, reactivity, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals. While often supplied as a hydrochloride salt for improved stability and handling, this guide will focus on the properties of the core molecule, which dictates its synthetic utility.
Physicochemical and Structural Properties
A precise understanding of the physicochemical characteristics of 5-bromo-1H-pyrrolo[2,3-b]pyridine is essential for its effective deployment in synthetic campaigns and for predicting its behavior in biological assays.
Core Data
The fundamental properties of the compound are summarized below. These values are critical for calculating molar equivalents, selecting appropriate solvent systems, and interpreting analytical data.
| Property | Data | Source(s) |
| Synonyms | 5-Bromo-7-azaindole | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1][2][3][4] |
| Molecular Weight | 197.04 g/mol | [1][2][4] |
| Appearance | White to light yellow or orange crystalline powder | |
| Melting Point | 178.0 to 182.0 °C | |
| Crystal System | Monoclinic | [2][4] |
Structural Analysis
X-ray crystallography studies reveal that the fused pyridine and pyrrole rings form an essentially planar 7-azaindole skeleton.[2][3][4] In the solid state, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the pyrrole nitrogen (N1) of one molecule and the pyridine nitrogen (N7) of another.[2][4] This intermolecular interaction is a key feature of the 7-azaindole scaffold and is fundamental to its ability to act as a "hinge-binder" in many protein kinase active sites.
Reactivity and Synthetic Strategy
The true power of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a building block lies in the reactivity of its carbon-bromine bond. This site provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.
Caption: Key palladium-catalyzed cross-coupling reactions of 5-bromo-7-azaindole.
The causality behind this strategy is clear: by starting with a common brominated core, chemists can rapidly generate a diverse library of analogues by simply varying the coupling partner (boronic acids, amines, alkynes, etc.). This parallel synthesis approach is vastly more efficient than the de novo synthesis of each derivative individually, accelerating the hit-to-lead optimization process.
Applications in Drug Discovery: The Kinase Inhibitor Paradigm
The 7-azaindole scaffold is a bioisostere of adenine and, as such, is exceptionally well-suited to target ATP-binding sites in enzymes, particularly protein kinases. This has led to its incorporation into numerous clinically evaluated and approved drugs.[5]
Mechanism of Action: Hinge-Binding
The primary role of the 7-azaindole core is to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. The N7 atom of the pyridine ring and the N-H group of the pyrrole ring are critical for this bidentate interaction. The substituent installed at the 5-position typically projects out towards the solvent-exposed region of the active site, providing a vector for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: The 7-azaindole scaffold forming critical hydrogen bonds with the kinase hinge.
Case Example: Platinum(II) Anticancer Complexes
Research has also demonstrated the utility of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a ligand in platinum(II) complexes.[4] For example, the complex cis-[PtCl₂(5BrHaza)₂] was found to be highly cytotoxic against several human cancer cell lines, in some cases exceeding the potency of the clinically used drug cisplatin.[2][4] This highlights the compound's potential beyond kinase inhibition, extending into the development of novel inorganic anticancer agents.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a robust and reproducible method for the synthesis of 5-aryl-7-azaindole derivatives, a common first step in a medicinal chemistry campaign.
Objective: To synthesize a 5-aryl-1H-pyrrolo[2,3-b]pyridine derivative via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Methodology Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
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Reagent Preparation: To a flame-dried reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).
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Inerting the System: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfill. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Solvent and Catalyst Addition: A degassed solvent system (e.g., 1,4-dioxane and water) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
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Reaction Execution: The mixture is heated (typically 80–100 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (TLC or LC-MS) until the starting bromide is consumed.
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Aqueous Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel.
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Self-Validating Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring the integrity of the experimental outcome.
Safety and Handling
5-bromo-1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
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Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
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Storage: Store in a cool, well-ventilated area in a tightly closed container, protected from light and under an inert atmosphere (e.g., Argon).[6]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[6][8]
References
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MySkinRecipes. (n.d.). 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71819650, 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53443442, 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica. Section E, Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
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Štarha, P., & Trávníček, Z. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved from [Link]
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